molecular formula C16H16N4O3S B4835848 N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4835848
M. Wt: 344.4 g/mol
InChI Key: GZZKSRMSCGCFEZ-UHFFFAOYSA-N
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Description

N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the condensation of anthranilic acid derivatives with various reagents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. This intermediate is then further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its therapeutic effects. The compound also interacts with specific receptors and signaling pathways, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a quinazolinone core and a benzenesulfonamide moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[(3-amino-4-oxoquinazolin-2-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-11-6-8-12(9-7-11)24(22,23)18-10-15-19-14-5-3-2-4-13(14)16(21)20(15)17/h2-9,18H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZKSRMSCGCFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

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